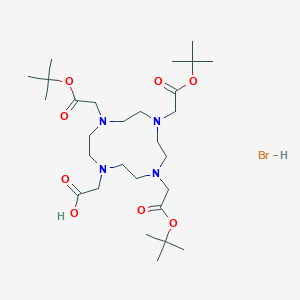

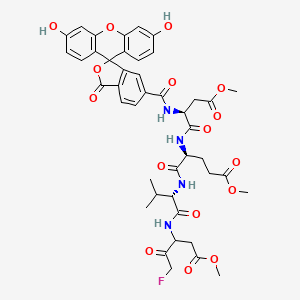

Z-Gly-Pro-Arg-4MbNA acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wirkmechanismus

Target of Action

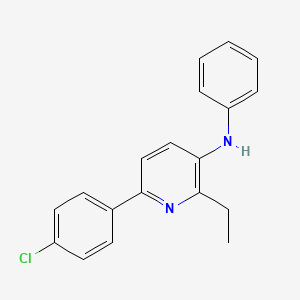

The primary target of Z-Gly-Pro-Arg-4MbNA acetate is thrombin , a serine protease that plays a crucial role in the coagulation cascade . It is also cleaved by cathepsin K and granzyme A .

Mode of Action

This compound acts as a substrate for thrombin. The compound undergoes cleavage by thrombin to release free 4-methoxy-2-naphthylamine (4MβNA) . This free 4MβNA can then be captured by 5-nitrosalicylaldehyde to produce an insoluble yellow fluorescent, marking the site of thrombin activity .

Biochemical Pathways

The cleavage of this compound by thrombin and the subsequent capture of 4MβNA by 5-nitrosalicylaldehyde is a part of the coagulation cascade . This cascade is a series of reactions that ultimately leads to the formation of a clot to prevent excessive bleeding. The fluorescence marking the site of thrombin activity provides a visual representation of this process .

Result of Action

The result of the action of this compound is the production of an insoluble yellow fluorescent at the site of thrombin activity . This fluorescence provides a visual marker for the activity of thrombin, aiding in the study and understanding of the coagulation cascade .

Safety and Hazards

Safety data sheets suggest that adequate ventilation should be ensured when handling Z-Gly-Pro-Arg-4MbNA acetate. Accessible safety shower and eye wash station should be provided. Personal protective equipment such as safety goggles with side-shields, protective gloves, impervious clothing, and suitable respirator should be used .

Biochemische Analyse

Biochemical Properties

Z-Gly-Pro-Arg-4MbNA acetate is a substrate for several enzymes including thrombin, cathepsin K, and granzyme A . It has been modeled after a thrombin cleavage site in human fibrinogen and can be used for a sensitive assay of antithrombin III activity . It is also cleaved by cathepsin K and granzyme A .

Cellular Effects

This compound is used in assays to measure the activity of enzymes such as prolyl oligopeptidase (POP). The cleavage of this substrate by these enzymes can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound involves its cleavage by specific enzymes. For instance, when used as a thrombin substrate, it is cleaved to release free 4-methoxy-2-naphthylamine (4MβNA) . This cleavage can lead to changes in gene expression and enzyme activation or inhibition .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For example, it can be used in sensitive assays of antithrombin III activity, with the results varying based on the duration of the assay .

Metabolic Pathways

This compound is involved in the metabolic pathways of the enzymes it acts as a substrate for, such as thrombin, cathepsin K, and granzyme A .

Vorbereitungsmethoden

The synthesis of Z-Gly-Pro-Arg-4MbNA acetate involves the stepwise assembly of the peptide chain followed by the attachment of the 4-methoxy-β-naphthylamide group. The process typically starts with the protection of amino groups using carbobenzoxy (Z) groups. The peptide chain is then elongated through standard peptide coupling reactions, such as using carbodiimide or other coupling reagents. The final step involves the deprotection of the Z groups and the acetylation of the peptide to form the acetate salt .

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve automated peptide synthesizers and high-throughput purification techniques to ensure the purity and yield of the final product.

Analyse Chemischer Reaktionen

Z-Gly-Pro-Arg-4MbNA acetate undergoes various chemical reactions, primarily involving its peptide bonds and the 4-methoxy-β-naphthylamide group. Common reactions include:

Hydrolysis: The peptide bonds can be hydrolyzed by proteolytic enzymes, leading to the cleavage of the peptide chain.

Oxidation: The methoxy group on the naphthylamide can undergo oxidation under specific conditions, potentially altering the compound’s properties.

Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include proteolytic enzymes for hydrolysis, oxidizing agents like hydrogen peroxide for oxidation, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Z-Gly-Pro-Arg-4MbNA acetate is widely used in scientific research due to its specificity and versatility. Some of its applications include:

Enzymatic Assays: It is used as a substrate to measure the activity of prolyl oligopeptidase, thrombin, cathepsin K, and granzyme A

Biochemical Research: The compound helps in studying enzyme kinetics and mechanisms, providing insights into enzyme-substrate interactions.

Medical Research: It is used to investigate the role of specific enzymes in various diseases, aiding in the development of enzyme inhibitors as potential therapeutic agents.

Industrial Applications: this compound is used in the quality control of enzyme preparations and in the development of diagnostic assays.

Vergleich Mit ähnlichen Verbindungen

Z-Gly-Pro-Arg-4MbNA acetate is unique due to its specific peptide sequence and the presence of the 4-methoxy-β-naphthylamide group. Similar compounds include:

Z-Gly-Gly-Arg-AMC (acetate): Another peptide substrate used in enzymatic assays, but with a different peptide sequence and fluorogenic group.

Z-Gly-Pro-Arg-AMC HCL: Similar to this compound but with a different fluorogenic group, used for measuring enzyme activity.

Z-Gly-Pro-Arg-7-amido-4-trifluoromethylcoumarin: A peptide substrate with a different fluorogenic group, used in similar enzymatic assays.

These compounds share similar applications but differ in their peptide sequences and fluorogenic groups, which can affect their specificity and sensitivity in enzymatic assays.

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis of Z-Gly-Pro-Arg-4MbNA acetate can be achieved through solid-phase peptide synthesis (SPPS) method.", "Starting Materials": [ "Fmoc-Gly-OH", "Fmoc-Pro-OH", "Fmoc-Arg(Pbf)-OH", "4-methylumbelliferyl N-acetyl-α-D-glucosaminide", "HCTU", "N,N-diisopropylethylamine (DIPEA)", "piperidine", "trifluoroacetic acid (TFA)", "acetic anhydride", "N-methylpyrrolidone (NMP)", "dimethylformamide (DMF)", "dichloromethane (DCM)", "diethyl ether", "triisopropylsilane (TIS)", "ethyl acetate", "methanol", "water" ], "Reaction": [ "1. Loading of Fmoc-Gly-OH onto Wang resin using DIC/HOBt coupling method", "2. Fmoc deprotection using 20% piperidine in DMF", "3. Coupling of Fmoc-Pro-OH using HCTU/DIPEA coupling method", "4. Fmoc deprotection using 20% piperidine in DMF", "5. Coupling of Fmoc-Arg(Pbf)-OH using HCTU/DIPEA coupling method", "6. Fmoc deprotection using 20% piperidine in DMF", "7. Coupling of 4-methylumbelliferyl N-acetyl-α-D-glucosaminide using HCTU/DIPEA coupling method", "8. Cleavage of peptide from resin using TFA/TIS/H2O (95:2.5:2.5) mixture", "9. Purification of crude peptide using preparative HPLC", "10. Acetylation of N-terminus using acetic anhydride/NMP", "11. Purification of final product using preparative HPLC", "12. Characterization of final product using analytical HPLC, mass spectrometry, and NMR spectroscopy" ] } | |

CAS-Nummer |

66647-41-4 |

Molekularformel |

C32H39N7O6 |

Molekulargewicht |

617.7 g/mol |

IUPAC-Name |

benzyl N-[2-[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methoxynaphthalen-2-yl)amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]carbamate |

InChI |

InChI=1S/C32H39N7O6/c1-44-27-18-23(17-22-11-5-6-12-24(22)27)37-29(41)25(13-7-15-35-31(33)34)38-30(42)26-14-8-16-39(26)28(40)19-36-32(43)45-20-21-9-3-2-4-10-21/h2-6,9-12,17-18,25-26H,7-8,13-16,19-20H2,1H3,(H,36,43)(H,37,41)(H,38,42)(H4,33,34,35)/t25-,26-/m0/s1 |

InChI-Schlüssel |

GRFKZYIOWWFSLU-UIOOFZCWSA-N |

Isomerische SMILES |

COC1=CC(=CC2=CC=CC=C21)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]3CCCN3C(=O)CNC(=O)OCC4=CC=CC=C4 |

SMILES |

CC(=O)O.COC1=CC(=CC2=CC=CC=C21)NC(=O)C(CCCN=C(N)N)NC(=O)C3CCCN3C(=O)CNC(=O)OCC4=CC=CC=C4 |

Kanonische SMILES |

COC1=CC(=CC2=CC=CC=C21)NC(=O)C(CCCN=C(N)N)NC(=O)C3CCCN3C(=O)CNC(=O)OCC4=CC=CC=C4 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

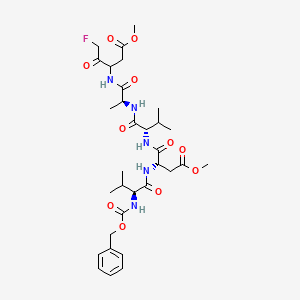

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-sulfanylpropyl]amino]-3-methylbutyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B6303577.png)

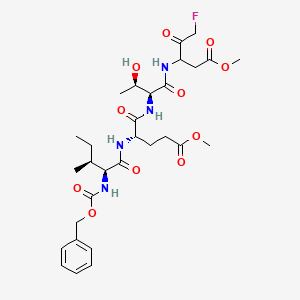

![(4S)-5-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoic acid](/img/structure/B6303600.png)